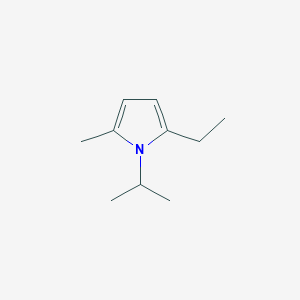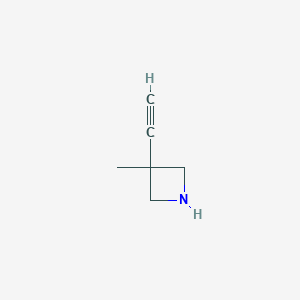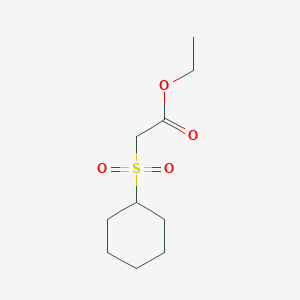
3H-Pyrrolizine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolizine-3-carboxylic acid is a heterocyclic compound that features a bicyclic structure with a nitrogen atom at the ring junction. This compound is part of the pyrrolizine family, which is known for its significant biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolizine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of organocatalysts, such as piperidinium acetate, to facilitate the one-pot synthesis of disubstituted pyrrolizines . This method typically involves the reaction of halogenated, methoxy, or ethyl ester groups with the pyrrolizine ring under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions and the use of efficient catalysts to ensure high yields and purity. The process may include cyclization, ring annulation, and cycloaddition reactions to construct the desired pyrrolizine scaffold .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and nucleophiles are employed to introduce different substituents onto the pyrrolizine ring.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolizines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Applications De Recherche Scientifique
3H-Pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions with biomolecules.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3H-Pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit acetylcholinesterase, which plays a crucial role in the central nervous system . Additionally, its interaction with various proteins and nucleic acids contributes to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different biological activities.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its antimicrobial and antiviral properties.
Uniqueness: 3H-Pyrrolizine-3-carboxylic acid stands out due to its bicyclic structure and the presence of a carboxylic acid group, which enhances its reactivity and biological activity. Its ability to undergo various chemical modifications and its diverse applications in research and industry make it a unique and valuable compound .
Propriétés
Numéro CAS |
89942-54-1 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3H-pyrrolizine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h1-5,7H,(H,10,11) |
Clé InChI |
QVGOOPZCMXRRJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(C=CC2=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




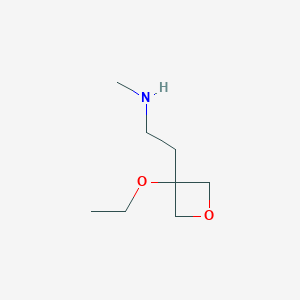
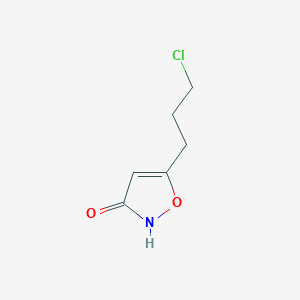
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
